molecular formula C14H22N4O2 B2860534 N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide CAS No. 1798034-88-4

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide

Cat. No.: B2860534
CAS No.: 1798034-88-4
M. Wt: 278.356
InChI Key: UQWJZKZAYJVFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is part of the morpholinopyrimidine derivatives, which are known for their anti-inflammatory properties .

Preparation Methods

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine .

Chemical Reactions Analysis

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the morpholinopyrimidine moiety can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential in inhibiting the production of nitric oxide and cyclooxygenase mRNA expression in macrophage cells, making it a candidate for anti-inflammatory research.

    Medicine: Due to its anti-inflammatory properties, it is being explored for therapeutic applications in inflammation-associated disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide involves its interaction with molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound inhibits the expression of these enzymes, thereby reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins . Molecular docking studies have shown that the compound has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with them .

Comparison with Similar Compounds

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide can be compared with other morpholinopyrimidine derivatives, such as:

    2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4): This compound also exhibits anti-inflammatory properties by inhibiting nitric oxide production.

    2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8): Similar to this compound, V8 reduces iNOS and COX-2 mRNA expression in macrophage cells.

The uniqueness of this compound lies in its specific molecular structure, which allows for distinct interactions with its molecular targets, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-3-4-13(19)16-11-12-5-6-15-14(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWJZKZAYJVFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.